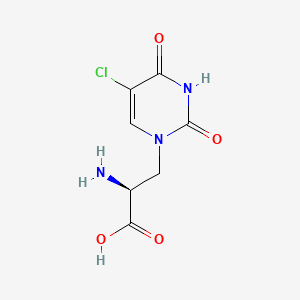

5-Chlorowillardiine

Description

5-Chlorowillardiine (ClW) is a synthetic derivative of the naturally occurring glutamate receptor agonist willardiine (HW). It belongs to the class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor agonists. ClW is characterized by a chlorine substituent at the 5-position of the uracil ring, which significantly modulates its receptor binding affinity and desensitization kinetics . This compound is widely used in neuroscience research to study glutamate receptor subtypes, particularly due to its partial agonist properties and differential modulation by pharmacological agents like cyclothiazide and concanavalin A .

Properties

CAS No. |

140187-24-2 |

|---|---|

Molecular Formula |

C7H8ClN3O4 |

Molecular Weight |

233.608 |

IUPAC Name |

(2S)-2-amino-3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H8ClN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |

InChI Key |

HEHLSRRDKJVHOM-BYPYZUCNSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Cl |

Synonyms |

5-chlorowillardiine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorowillardiine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated pyrimidine derivatives and L-alanine.

Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

Reaction Steps: The synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chlorowillardiine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and viral infections.

Industry: May be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chlorowillardiine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or viral replication.

Comparison with Similar Compounds

Structural Similarities and Differences

ClW shares a common backbone with other 5-substituted willardiine derivatives, including:

- 5-Fluorowillardiine (FW) : Fluorine substituent at the 5-position.

- 5-Iodowillardiine (IW) : Iodine substituent at the 5-position.

- 5-Nitrowillardiine (NW): Nitro group (-NO₂) at the 5-position.

Key Structural Features :

| Compound | Substituent (5-position) | Electronegativity (Pauling Scale) | Molecular Weight (g/mol) |

|---|---|---|---|

| ClW | Chlorine (Cl) | 3.16 | ~237.6 |

| FW | Fluorine (F) | 3.98 | ~221.1 |

| IW | Iodine (I) | 2.66 | ~284.0 |

| NW | Nitro (NO₂) | N/A (Electron-withdrawing group) | ~248.2 |

The electronegativity and steric bulk of the substituent critically influence receptor interactions. For example, chlorine’s intermediate electronegativity balances electron withdrawal and steric effects, enabling partial agonism at AMPA receptors .

Thermodynamic and Binding Properties

Studies using isothermal titration calorimetry (ITC) reveal distinct thermodynamic profiles:

- ClW, FW, and IW : Binding to the GluA2 ligand-binding domain (LBD) is endothermic (ΔH > 0), with entropy-driven binding (−TΔS < 0). ClW exhibits a ΔΔH of +5 kcal/mol compared to HW .

- NW : Unique exothermic binding (ΔH < 0, ΔΔH = −9 kcal/mol), indicating favorable enthalpy contributions due to strong electron withdrawal by the nitro group .

Thermodynamic Comparison :

| Compound | ΔΔH (kcal/mol) | −TΔΔS (kcal/mol) | Net ΔG (kcal/mol) |

|---|---|---|---|

| ClW | +5 | −8 | −3 |

| FW | +7 | −10 | −3 |

| IW | +10 | −13 | −3 |

| NW | −9 | +6 | −3 |

The entropy-enthalpy compensation ensures similar overall binding affinities (ΔG ≈ −3 kcal/mol) across derivatives, despite divergent mechanisms .

Pharmacological Effects on Glutamate Receptors

ClW’s activity varies across receptor subtypes and is modulated by auxiliary proteins:

Comparison of Modulator Effects :

| Modulator | Effect on ClW at AMPA Receptors | Effect on ClW at Kainate Receptors |

|---|---|---|

| Concanavalin A | Weak potentiation (~20%) | Strong potentiation (~300%) |

| Cyclothiazide | Full block of desensitization | No effect |

| Aniracetam | Weak potentiation (~10%) | Inhibition (~15%) |

These differences highlight ClW’s utility in distinguishing AMPA and kainate receptor subtypes in complex neuronal circuits .

Critical Research Findings and Implications

Substituent-Dependent Receptor Activation : The 5-position substituent dictates whether a compound acts as a full or partial agonist. ClW’s partial agonism is attributed to its intermediate ability to stabilize the active receptor conformation .

Thermodynamic Divergence : NW’s exothermic binding contrasts sharply with other derivatives, suggesting unique interactions with the GluA2 LBD, such as hydrogen bonding with the nitro group .

Diagnostic Tool for Receptor Subtypes: ClW’s differential sensitivity to cyclothiazide and concanavalin A makes it a valuable tool for identifying AMPA vs. kainate receptors in pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.